molecular formula C17H16ClFO B1343488 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898792-92-2

4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1343488
M. Wt: 290.8 g/mol
InChI Key: XMHUUGRSQHMQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions and the use of various synthons. In the context of 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone, although not directly synthesized in the provided papers, related compounds and methodologies can offer insights into potential synthetic routes. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is a two-step radiosynthesis that involves nucleophilic labeling with [18F]fluoride followed by deprotection, yielding the desired product in 34 to 36% radiochemical yield . Similarly, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from commercially available 3-sulpholene demonstrates the use of a multi-step process to introduce both chlorine and fluorine atoms into the molecule . These methods could potentially be adapted for the synthesis of the target molecule by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their properties and reactivity. X-ray single-crystal diffraction is a powerful technique to determine the crystal structure of molecules. For example, the crystal structure of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was characterized using this technique, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This level of structural detail is essential for understanding the behavior of molecules under various conditions and can be applied to the analysis of 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone.

Chemical Reactions Analysis

The reactivity of a molecule is influenced by its functional groups and overall structure. The chlorination of phenols, as described in one of the papers, leads to the formation of various chlorinated products, including chloromethylene compounds and trichloro ketones . This indicates that chlorination reactions can be complex and yield multiple products, which is an important consideration when designing synthetic routes for chlorinated molecules like 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone. Understanding the reactivity patterns of similar molecules can help predict the outcomes of reactions involving the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the crystal structure analysis provides information on the density and molecular weight, which are important for the characterization of the substance . The presence of intramolecular hydrogen bonds can influence the melting point and solubility of the compound . Additionally, the introduction of halogen atoms, such as chlorine and fluorine, can significantly affect the reactivity, as seen in the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, where the halogens contribute to high regioselectivity in Diels-Alder reactions . These properties are essential for understanding the behavior of 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone in various chemical contexts.

Scientific Research Applications

Fluorescent Chemosensors Based on Derivatives

Development of Chemosensors : 4-Methyl-2,6-diformylphenol (DFP) derivatives are utilized in creating chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, offering a vast potential for modulating sensing selectivity and sensitivity in detecting and measuring chemical substances in various environments (Roy, 2021).

Environmental and Ecotoxicity Reviews

Environmental Impact and Ecotoxicity : Studies have explored the environmental fate and ecotoxicity of alkylphenol ethoxylates and their degradation products, including chlorophenols and chlorinated hydrocarbons. These substances are known for their persistence in the environment and potential endocrine-disrupting effects, highlighting the importance of understanding their environmental behavior and impacts on both human health and wildlife (Ying, Williams, & Kookana, 2002).

Pharmacological Effects and Mechanisms

Pharmacological and Therapeutic Roles : Chlorogenic Acid (CGA) is a phenolic compound with various biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Such compounds are of interest for their potential in treating metabolic disorders and their role in modulating lipid and glucose metabolism (Naveed et al., 2018).

Selective Organic Synthesis

Catalysis in Organic Synthesis : Metal cation-exchanged clays have been researched for their role as catalysts in organic synthesis processes, such as Friedel-Crafts alkylation and aromatic alkylation. These studies contribute to the development of more efficient and selective synthesis methods for organic compounds (Tateiwa & Uemura, 1997).

Autophagy Modulation and Health Implications

Autophagy Modulation : Research into bisphenol A (BPA) and its impact on autophagy reveals complex interactions affecting cellular processes. Understanding the role of such compounds in autophagy modulation could have significant implications for treating diseases and guiding drug discovery efforts (Sirasanagandla et al., 2022).

Future Directions

The future directions for this compound would largely depend on its potential applications. For instance, if the compound shows promising biological activity, future research could focus on optimizing its structure for increased efficacy and reduced side effects .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHUUGRSQHMQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644638
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898792-92-2
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.